molecular formula C9H5N5O2S2 B060531 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile CAS No. 175135-68-9

2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile

Cat. No. B060531
M. Wt: 279.3 g/mol
InChI Key: JNPWQAVABOYLKJ-UHFFFAOYSA-N
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Description

The compound “2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities . The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Synthesis Analysis

The synthesis of this compound involves three steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process is high, indicating an efficient synthesis process .


Molecular Structure Analysis

The molecular structure of this compound allows it to interact well with the active site of the urease enzyme . This interaction is confirmed by molecular docking simulations performed using AutoDock4 .


Chemical Reactions Analysis

The compound has been found to exhibit high activity against the urease enzyme . This is evidenced by the comparison between the urease inhibitory activity of the compound and standard inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are determined by its molecular structure. For instance, the presence of the thione group indicates that the reaction occurred as N-alkylation .

Scientific Research Applications

Electrochemical Studies

The compound has been used in electrochemical studies. Specifically, the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazol (a related compound) was investigated in the presence of electrochemically generated p-benzoquinone. This study led to the electrosynthesis of new 1,3,4-thiadiazole derivatives .

Urease Inhibitory Activity

The compound has been evaluated for its urease inhibitory activities. In a study, novel 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives were designed, synthesized, and evaluated in vitro for their urease inhibitor activities .

Anticancer Agents

The 2-amino-1,3,4-thiadiazole structure, which is part of the compound, has emerged as a promising foundation for the development of anticancer agents. These compounds have shown antitumor properties in various in vitro and in vivo models and target a diverse range of molecular pathways .

Cytotoxic Effects

The compound has been studied for its cytotoxic effects. In a study, the cytotoxic effects of related compounds were determined on K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line after 48 h of incubation .

Antifungal Activities

The compound has been evaluated for its antifungal activities. In a study, the in vitro antifungal activities of the target compounds against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) were evaluated .

Future Directions

The compound shows promise as a urease inhibitor and could be a candidate for further evaluation . Future research could focus on exploring its potential applications in the treatment of infections caused by bacteria such as Helicobacter pylori . Additionally, modifications could be made to the compound to enhance its potency and reduce any potential side effects .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N5O2S2/c10-4-5-3-6(14(15)16)1-2-7(5)17-9-13-12-8(11)18-9/h1-3H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPWQAVABOYLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)SC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379238
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile

CAS RN

175135-68-9
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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